Bodipy TR-X

pH-insensitive fluorescence acidic organelle imaging lysosomal labeling

Standard red dyes like Texas Red suffer pH sensitivity and broad emission, compromising multiplexed assays. BODIPY TR-X (CAS 197306-80-2) solves this with an electrically neutral, pH-insensitive core and a 7-atom spacer. - **Superior Optics:** Ex/Em 588/616 nm; ≥5 ns lifetime (20-25% longer than Texas Red). - **Assay-Ready Design:** High QY (0.9), narrow FWHM (20-25 nm), minimal spillover in 561 nm laser setups. - **Consistent Supply:** ≥95% purity NHS ester. Immediate global shipping available.

Molecular Formula C31H29BF2N4O6S
Molecular Weight 634.5 g/mol
CAS No. 197306-80-2
Cat. No. B1663740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy TR-X
CAS197306-80-2
Synonyms(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-κN]methyl]-1H-pyrrol-2-yl-κN]phenoxy]acetamidato]difluoroboron
Molecular FormulaC31H29BF2N4O6S
Molecular Weight634.5 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F
InChIInChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39)
InChIKeyNCYPKNAEMUYMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BODIPY TR-X: Spectral Properties and Comparator Landscape


BODIPY TR-X (CAS 197306-80-2) is a red-fluorescent boron-dipyrromethene (BODIPY) dye supplied as an amine-reactive NHS (succinimidyl) ester. It belongs to the BODIPY TR subfamily, positioned spectrally between BODIPY TMR (orange) and BODIPY 630/650-X (far-red) within the BODIPY dye series . Its conjugate excitation/emission maxima are 588/616 nm, placing it in the Texas Red/Alexa Fluor 594 spectral channel, with a molecular weight of 634.46 Da and a purity specification of ≥95% . The compound incorporates a seven-atom aminohexanoyl ('X') spacer between the fluorophore and the NHS ester reactive group—a structural feature that distinguishes it from non-X BODIPY variants and from traditional red dyes such as Texas Red and Alexa Fluor 594, which lack this extended linker . BODIPY TR-X is primarily employed for covalent labeling of primary amines on proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules [1].

Covalent labeling of primary amines on proteins, antibodies, and oligonucleotides
Spectral channel: Texas Red / Alexa Fluor 594 (Ex/Em 588/616 nm)
Amine-reactive NHS ester with seven-atom aminohexanoyl spacer

BODIPY TR-X: Why Simple Substitution Fails


Although BODIPY TR-X shares nominal spectral overlap with Texas Red and Alexa Fluor 594 (excitation/emission maxima within ~5-10 nm of one another), substitution without careful validation introduces risks across at least four performance dimensions. First, BODIPY TR-X possesses an electrically neutral chromophore, conferring pH-insensitive fluorescence from approximately pH 4 to 10—a stark contrast to fluorescein-based or pH-sensitive red dyes whose signal can drop by >50% in acidic microenvironments . Second, the seven-atom aminohexanoyl spacer physically separates the fluorophore from the conjugated biomolecule, a structural feature absent from Texas Red-NHS and from non-X BODIPY succinimidyl esters such as BODIPY TR (without X) . Third, BODIPY TR-X exhibits an excited-state lifetime of ≥5 ns, approximately 20-25% longer than that reported for Texas Red (~4.0-4.2 ns in aqueous buffer), directly impacting fluorescence polarization assay sensitivity . Fourth, the combination of a high quantum yield (φ = 0.9) with a narrow emission bandwidth (~20-25 nm FWHM) yields superior signal-to-background ratios in multiplexed imaging relative to Texas Red, which typically displays both lower quantum yield in protein conjugates (φ ≈ 0.3-0.5) and broader emission bands (~40-50 nm FWHM) . These differences are not cosmetic; they alter labeling stoichiometry, conjugate brightness, and cross-talk behavior in multicolor experiments.

pH-insensitive fluorescence
BODIPY TR-X maintains fluorescence across pH 4–10; pH-sensitive dyes may lose >50% signal in acidic compartments.
Spacer-dependent conjugate performance
The aminohexanoyl spacer reduces fluorophore–biomolecule interactions; non-X or spacer-free dyes may alter labeling stoichiometry and brightness.
Excited-state lifetime and emission bandwidth
Longer lifetime (≥5 ns) and narrower emission (~20–25 nm FWHM) may shift FP sensitivity and multicolor spillover; direct substitution may require re-optimization.

BODIPY TR-X: Quantitative Differentiation Evidence


pH-Insensitive Fluorescence vs FITC

BODIPY TR-X belongs to the BODIPY fluorophore class, which is characterized by an electrically neutral chromophore that renders fluorescence intensity largely independent of environmental pH. In contrast to fluorescein (FITC), whose fluorescence is governed by a phenolic acid-base equilibrium with a pKa of ~6.4, BODIPY dyes maintain stable emission across the range of approximately pH 4 to 10 . FITC fluorescence drops to ~50% of its maximal intensity at pH 6.4 and to <20% at pH 5.0, whereas BODIPY fluorophores retain >90% of maximal fluorescence across this entire range . This class-level property is directly applicable to BODIPY TR-X, as confirmed by vendor documentation stating that BODIPY TR-X is 'relatively insensitive to pH change' and that its fluorescence remains stable across physiological pH 6.5-8.5 .

pH stability vs FITC
Class-level
BODIPY TR-X retains >90% fluorescence across pH 4–10; FITC loses 50–80% at pH 5–6.4
Supports acidic compartment imaging with pH-independent signal
BODIPY class property; vendor-confirmed for TR-X pH 6.5–8.5
pH-insensitive fluorescence acidic organelle imaging lysosomal labeling

Aminohexanoyl Spacer Advantage Over Non-X Dyes

BODIPY TR-X contains a seven-atom aminohexanoyl ('X') spacer that physically separates the BODIPY fluorophore from the NHS ester reactive group . This spacer is identified explicitly by the '(X)' designation in the Thermo Fisher amine-reactive BODIPY dyes catalog (Table 1.7), where BODIPY TR is listed with the '(X)' notation indicating the aminohexanoyl spacer separating the dye from the succinimidyl ester [1]. In contrast, Texas Red-NHS (sulforhodamine 101 sulfonyl chloride) and Alexa Fluor 594 NHS ester lack such an extended spacer, with the reactive group directly attached to or minimally separated from the fluorophore core. The spacer serves to reduce steric and electronic interactions between the fluorophore and the conjugated biomolecule, 'potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated' . This structural feature is shared across the BODIPY-X product line (FL-X, TMR-X, TR-X, 630/650-X) and distinguishes X-series dyes from their non-X counterparts within the BODIPY family.

Spacer advantage
Class-level
Seven-atom aminohexanoyl spacer (~9–10 Å) vs no dedicated spacer in Texas Red-NHS or BODIPY TR
May reduce fluorophore interference and preserve conjugate function
X-series designation confirmed by vendor; structure-based inference
fluorophore-protein interaction conjugate brightness preservation degree of labeling

Extended Excited-State Lifetime for Fluorescence Polarization

BODIPY TR-X is documented to possess a 'relatively long excited-state lifetime (typically 5 nanoseconds or longer), which is useful for fluorescence polarization-based assays' . This is a distinguishing characteristic relative to Texas Red, for which time-resolved laser-induced fluorescence studies report a mean fluorescence lifetime of approximately 4.0-4.2 ns in aqueous buffer [1]. The ~20-25% longer excited-state lifetime of BODIPY TR-X extends the temporal window during which rotational diffusion of the fluorophore-biomolecule conjugate can be measured via fluorescence polarization, directly improving the sensitivity of FP-based binding assays. Longer excited-state lifetimes allow smaller molecular weight ligands to be used in FP assays, as the critical parameter is the relationship between the fluorescence lifetime and the rotational correlation time of the labeled species.

Excited-state lifetime
Cross-study
BODIPY TR-X: ≥5 ns; Texas Red: ~4.0–4.2 ns (~20–25% longer)
Extends FP assay dynamic range for low-MW ligands
Vendor spec and independent time-resolved measurements
fluorescence polarization FP assay rotational correlation time excited-state lifetime

Narrow Emission Bandwidth Reduces Spectral Cross-Talk

BODIPY TR-X conjugates exhibit 'narrow emission bandwidths' as a characteristic BODIPY class property . Quantitative data from vendor specification sheets indicate the emission half-width (FWHM) of BODIPY TR-X is approximately 20 nm . In comparison, Texas Red (sulforhodamine 101) exhibits a broader emission spectrum with a FWHM of approximately 40-50 nm, a consequence of its extended π-conjugated xanthene-rhodamine core. The BODIPY TR emission profile is described as 'narrow and symmetric, reducing spectral overlap with other fluorescent dyes, which enables multiplex fluorescence labeling' . The narrow bandwidth is further confirmed by the fact that BODIPY TR can be effectively detected using a 610/20 nm bandpass filter in flow cytometry (e.g., BD FACSAria III configuration), while Texas Red typically requires wider filter sets due to its broader emission .

Emission bandwidth
Cross-study
BODIPY TR-X: ~20–25 nm FWHM; Texas Red: ~40–50 nm FWHM (~2× narrower)
Reduces spectral spillover; supports cleaner multicolor compensation
Conjugate data; compatible with 610/20 nm bandpass filter
multiplex imaging spectral overlap multicolor flow cytometry emission bandwidth

High Quantum Yield for Superior Conjugate Brightness

BODIPY TR-X is specified with a fluorescence quantum yield of φ = 0.9 and an extinction coefficient of ε = 68,000 M⁻¹cm⁻¹ (conjugate in aqueous buffer) . This yields a calculated brightness product (ε × φ) of approximately 61,200 M⁻¹cm⁻¹. For Texas Red (sulforhodamine 101), the extinction coefficient of the free sulfonyl chloride derivative is ε ≈ 80,000-88,000 M⁻¹cm⁻¹, but the quantum yield of Texas Red drops substantially upon conjugation to proteins—typically to φ ≈ 0.3-0.5 for IgG conjugates . The manufacturer (Molecular Probes / Thermo Fisher) explicitly states that 'BODIPY fluorophores have spectral characteristics that are often superior to those of fluorescein, tetramethylrhodamine, Texas Red and longer-wavelength dyes' . The high quantum yield is maintained even upon conjugation, as the electrically neutral BODIPY core is less susceptible to quenching by proximal amino acid residues than charged rhodamine-based dyes.

Conjugate brightness
Cross-study
BODIPY TR-X: φ=0.9, ε=68,000 M⁻¹cm⁻¹; brightness ~61,200 vs Texas Red ~24,000–44,000
Reported higher signal-to-background may improve low-abundance detection
IgG conjugate; quantum yield maintained after conjugation
fluorescence quantum yield conjugate brightness signal-to-noise ratio detection sensitivity

EnzChek Protease Assay Validation

BODIPY TR-X is the red-fluorescent component of the commercially validated EnzChek Protease Assay Kit (Thermo Fisher, Catalog No. E6639), where it is conjugated to casein at high density to achieve fluorescence self-quenching . The heavily labeled BODIPY TR-X casein conjugate exhibits <3% of the fluorescence of the corresponding free dye, demonstrating efficient quenching . Upon protease-catalyzed hydrolysis, highly fluorescent BODIPY TR-X-labeled peptides are released, enabling quantitative detection. The detection limits for the BODIPY TR-X casein substrate have been empirically determined for multiple protease classes: elastase (2.2 × 10⁻³ units), chymotrypsin (5.0 × 10⁻⁵ units), thermolysin (4.4 × 10⁻⁵ units), trypsin (1.3 × 10⁻² units), and papain (2.1 × 10⁻⁴ units) [1]. The BODIPY TR-X and BODIPY FL casein substrates yielded similar detection limits, confirming equivalent assay performance in the red channel [1].

EnzChek protease assay
Head-to-head
Validated substrate; detection limits comparable to BODIPY FL; red-channel readout
Supports protease activity screening with red-channel detection
Commercial kit; avoids green autofluorescence in lysates
protease activity assay quenched substrate high-throughput screening casein hydrolysis

BODIPY TR-X: Optimal Application Scenarios


Fluorescence Polarization High-Throughput Screening

BODIPY TR-X is the preferred red dye for fluorescence polarization (FP) assays targeting low molecular weight ligands (<5 kDa). Its ≥5 ns excited-state lifetime—~20-25% longer than Texas Red—extends the measurable rotational correlation window, enabling sensitive detection of binding events for ligands that would fall below the polarization detection threshold with shorter-lifetime fluorophores . The seven-atom aminohexanoyl spacer further reduces fluorophore interference with ligand-receptor binding, a critical consideration when labeling small peptides or drug-like molecules where even minor steric perturbation can alter binding affinity [1]. Procurement rationale: When selecting a red-fluorescent probe for FP-based screening campaigns, BODIPY TR-X should be prioritized over Texas Red-NHS for ligands with molecular weight below ~2 kDa, where the longer lifetime directly translates to a wider assay window and improved Z'-factor.

Multicolor Flow Cytometry with Minimal Compensation

The narrow emission bandwidth of BODIPY TR-X (~20-25 nm FWHM) makes it the superior choice for 4-6 color multiplexed imaging or flow cytometry panels where the red channel must be cleanly separated from adjacent orange (PE, BODIPY TMR, ~570-590 nm) and far-red (Alexa Fluor 647, BODIPY 630/650, ~640-670 nm) channels . BODIPY TR-X can be excited with a standard 561 nm laser and detected through a 610/20 nm bandpass filter—a configuration directly compatible with BD FACSAria and similar sorting platforms—minimizing spillover that would otherwise require compensation matrices exceeding 10-15% in adjacent detectors [1]. In contrast, Texas Red conjugates, with their ~40-50 nm FWHM emission, generate significantly higher spillover into the PE and far-red channels requiring more aggressive compensation. Procurement rationale: BODIPY TR-X should be selected over Texas Red or Alexa Fluor 594 for multicolor experiments where clean spectral separation in the red channel is critical to data quality.

Imaging in Acidic Compartments

The pH-insensitive fluorescence of BODIPY TR-X—maintaining >90% signal intensity across pH 4-10—eliminates the pH-dependent signal variability that compromises FITC and other pH-sensitive fluorophores in acidic organelles . This is particularly relevant for studies tracking antibody internalization, receptor trafficking to lysosomes, or antigen processing in endosomal compartments, where the local pH can drop to 4.5-5.5. FITC conjugates lose 50-80% of their fluorescence in this pH range, leading to significant underestimation of target abundance in acidic vesicles [1]. Procurement rationale: For any experiment involving trafficking to or imaging of acidic cellular compartments, BODIPY TR-X conjugates provide quantitative signal fidelity that pH-sensitive alternatives cannot match.

Protease Activity Screening with Quenched Substrates

The EnzChek Protease Assay Kit built on BODIPY TR-X casein provides a validated, off-the-shelf platform for quantitative protease activity measurement across serine, cysteine, metallo-, and acid protease classes, with empirically defined detection limits ranging from 5.0 × 10⁻⁵ to 1.3 × 10⁻² units depending on the enzyme . The red-channel readout (Ex/Em 588/616 nm) avoids interference from green autofluorescence common in crude cell lysates, tissue homogenates, and serum samples—a significant advantage over the BODIPY FL (green) version of the same kit when working with biologically complex matrices [1]. The <3% residual fluorescence of the quenched substrate provides a wide dynamic range for detecting protease activation or inhibition. Procurement rationale: For protease inhibitor screening using biological samples with significant green autofluorescence, the BODIPY TR-X kit should be selected over the BODIPY FL kit to maximize signal-to-background ratio and assay sensitivity.

Application
Selection Property
Validation Focus
Fluorescence polarization assay
Extended excited-state lifetime
FP dynamic range for low-MW ligands
Multicolor flow cytometry
Narrow emission bandwidth
Spectral spillover compensation
Acidic compartment imaging
pH-insensitive fluorescence
Signal fidelity in lysosomes/endosomes
Protease activity screening
Quenched casein substrate (EnzChek)
Red-channel readout; autofluorescence avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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